1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine
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Overview
Description
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound that features a piperazine ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group
Preparation Methods
The synthesis of 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, which are then deprotected to yield the desired compound.
Alkylation of piperazine: Another common method is the alkylation of piperazine with 4-chloro-3-(trifluoromethyl)benzyl chloride under basic conditions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles[][3].
Oxidation and reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.
Scientific Research Applications
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including analgesics and anti-inflammatory agents.
Agrochemicals: The compound is employed in the development of herbicides and pesticides due to its ability to disrupt specific biological pathways in pests.
Material science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways involved: It can influence signaling pathways related to pain perception, inflammation, and cell proliferation.
Comparison with Similar Compounds
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and chloro substituents but lacks the piperazine ring, resulting in different chemical properties and applications.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound contains an isocyanate group instead of the piperazine ring, making it more reactive and suitable for different industrial applications.
The uniqueness of this compound lies in its combination of the piperazine ring and the 4-chloro-3-(trifluoromethyl)phenyl group, which imparts specific chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2/c13-11-2-1-9(7-10(11)12(14,15)16)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZVCUYLFITCIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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